Comparative Basicity (pKa) of Lutidine Isomers
The basicity of 2,3-lutidine, measured by the pKa of its conjugate acid, is 6.57 at 25°C [1]. This places it at a specific intermediate point in the basicity scale of lutidine isomers, being less basic than 2,4-lutidine (pKa 6.99) but more basic than 3,5-lutidine (pKa 6.15) and 2,6-lutidine (pKa 6.60) [2]. This precise basicity difference of 0.42 pKa units from 2,4-lutidine and 0.42 from 3,5-lutidine is significant for reactions requiring a specific level of acid scavenging or proton transfer.
| Evidence Dimension | Basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | 6.57 |
| Comparator Or Baseline | 2,4-Lutidine: 6.99; 3,5-Lutidine: 6.15; 2,6-Lutidine: 6.60 |
| Quantified Difference | 0.42 units less basic than 2,4-lutidine; 0.42 units more basic than 3,5-lutidine; 0.03 units less basic than 2,6-lutidine. |
| Conditions | 25 °C in aqueous solution |
Why This Matters
The specific pKa value of 2,3-lutidine allows for its selection as a milder base than 2,4-lutidine, which can prevent unwanted side reactions, while being stronger than 3,5-lutidine, ensuring efficient acid neutralization in specific synthetic pathways.
- [1] 2,3-Lutidine. ChemWhat Database. Accessed 2026-04-15. View Source
- [2] Table 1 T1 relaxation time, signal enhancement, pKa and chemical shift changes of HP 15N-pyridine, 15N-2,6-lutidine... Nature Scientific Reports, 2015. View Source
